(2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-acetonitrile
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Overview
Description
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile is an organic compound characterized by the presence of a biphenyl structure with five fluorine atoms and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile typically involves the introduction of fluorine atoms into a biphenyl structure followed by the addition of an acetonitrile group. One common method includes the use of pentafluorobenzene as a starting material, which undergoes a series of reactions to introduce the acetonitrile group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of specialized catalysts and reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the acetonitrile group or other parts of the molecule.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol: Similar structure but with a methanol group instead of acetonitrile.
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-amine: Contains an amine group instead of acetonitrile.
Properties
Molecular Formula |
C14H6F5N |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-[4-(2,3,4,5,6-pentafluorophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)8-3-1-7(2-4-8)5-6-20/h1-4H,5H2 |
InChI Key |
PRAPOKWNEPFWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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